CYP2C8 Inhibitory Potential vs. Close Structural Analogs
In a panel screen against human liver microsomes, N-cyclopropyl-2-fluoro-4-nitrobenzamide demonstrated a distinct CYP2C8 inhibitory profile (IC₅₀ = 20,000 nM) [1]. This is significantly weaker inhibition compared to other N-substituted benzamide analogs in the same class, which often exhibit more potent CYP inhibition that poses a higher risk for drug-drug interactions [2]. This suggests a more favorable ADME-tox profile for the target compound as a starting point for lead optimization.
| Evidence Dimension | CYP2C8 Enzyme Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 20,000 nM |
| Comparator Or Baseline | Potent N-substituted benzamide analogs (typical IC₅₀ < 1,000 nM) [2] |
| Quantified Difference | At least 20-fold weaker inhibition |
| Conditions | Human liver microsomes, fluorogenic substrate, 2 hr incubation |
Why This Matters
A higher IC₅₀ for CYP2C8 indicates a lower likelihood of metabolic drug-drug interactions, making this compound a cleaner starting scaffold for medicinal chemists concerned with polypharmacy risks.
- [1] BindingDB. (2023). BDBM50600733 (CHEMBL5182534): Inhibition of CYP2C8 in human liver microsomes. View Source
- [2] Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. View Source
